prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
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Overview
Description
Prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is a complex compound with a long name. Let’s break it down:
Prop-2-enyl:
3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate: This part of the name describes the specific substituents and functional groups attached to the central butanoate backbone.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions might reduce carbonyl groups or other functional moieties.
Substitution: Substituents can be replaced by other groups. Common reagents and conditions would depend on the specific reaction steps. Major products would vary based on the reaction pathway.
Scientific Research Applications
Prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate could find applications in:
Medicine: Investigate its potential as a drug candidate due to its complex structure.
Chemical Biology: Explore its interactions with biological molecules.
Materials Science: Assess its use in materials with specific properties.
Mechanism of Action
Understanding the compound’s mechanism of action would require detailed studies. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Properties
Molecular Formula |
C30H36N2O10 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38) |
InChI Key |
PDERIVFZBRICJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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